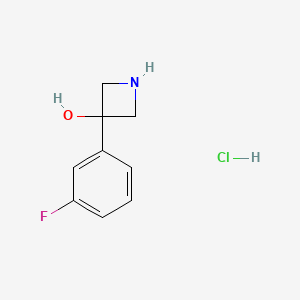
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C9H10FNO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a fluorophenyl group attached to the azetidine ring, along with a hydroxyl group and a hydrochloride salt
Applications De Recherche Scientifique
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Mode of Action
It is known that this compound can be used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In these applications, the compound serves as a bridge, connecting the antibody or E3 ubiquitin ligase ligand to the cytotoxic drug or target protein ligand .
Biochemical Pathways
As a linker in ADCs and PROTACs, 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride plays a role in the mechanisms of these therapeutic strategies. In ADCs, the compound enables the delivery of cytotoxic drugs to specific cells identified by the antibody . In PROTACs, it facilitates the degradation of target proteins by connecting them to an E3 ubiquitin ligase .
Result of Action
The molecular and cellular effects of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride are largely dependent on its role as a linker in ADCs and PROTACs. In ADCs, the compound allows for targeted drug delivery, potentially leading to the death of specific cells . In PROTACs, it enables the selective degradation of target proteins, which can alter cellular functions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride include the conditions of storage and handling. For instance, it is recommended that the compound be stored at 4°C, away from moisture . These conditions help maintain the stability of the compound, thereby preserving its efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(3-Fluorophenyl)azetidin-3-one.
Reduction: The ketone group in 3-(3-Fluorophenyl)azetidin-3-one is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting 3-(3-Fluorophenyl)azetidin-3-ol is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming 3-(3-Fluorophenyl)azetidine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under appropriate conditions.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)azetidin-3-one.
Reduction: 3-(3-Fluorophenyl)azetidine.
Substitution: Various substituted derivatives of this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)azetidin-3-ol;hydrochloride: Similar structure but with the fluorine atom in the para position.
3-(3-Chlorophenyl)azetidin-3-ol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Methylphenyl)azetidin-3-ol;hydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is unique due to the presence of the fluorine atom in the meta position of the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. The combination of the azetidine ring and the fluorophenyl group makes this compound a valuable scaffold in drug design and organic synthesis.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCZWMBVOZVZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
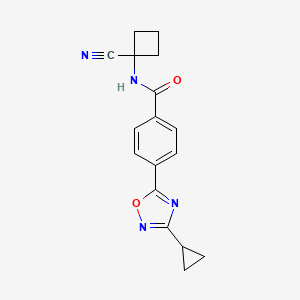
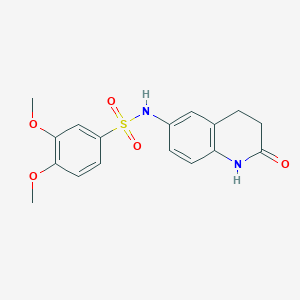
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)
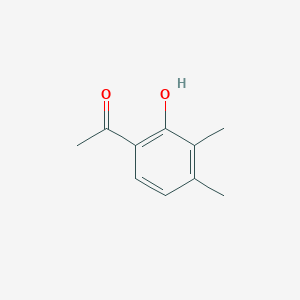
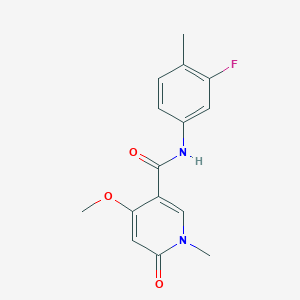

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)

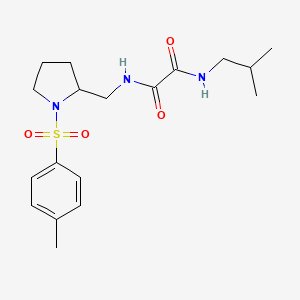
![1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine](/img/structure/B2359805.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)
![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)

